N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S3/c19-23(20,12-6-3-5-11-14(12)17-22-16-11)18-15(8-1-2-9-15)13-7-4-10-21-13/h3-7,10,18H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAMCNVSRDEPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and sulfur sources.
Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane is reacted with a halogenated benzo[c][1,2,5]thiadiazole derivative.
Attachment of the cyclopentyl group: This can be done through alkylation reactions, where a cyclopentyl halide is reacted with the thiophene-substituted benzo[c][1,2,5]thiadiazole.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis and Stability Studies
The sulfonamide bond exhibits stability under acidic and neutral conditions but hydrolyzes slowly in strong bases (e.g., 2M LiOH, THF/H₂O):
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Thermal Stability :
Decomposition onset occurs at 207–209°C (DSC), consistent with benzothiadiazole sulfonamides .
Biological Activity-Driven Modifications
Derivatives of this compound have been optimized for pharmacological applications:
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Trypanothione Reductase Inhibition :
Cyclopentyl-thiophene sulfonamides with electron-withdrawing groups (e.g., Br, CN) at the thiophene position show enhanced inhibitory activity (IC₅₀: 0.91–5.0 µM) . -
Anticancer Activity :
Substitution at the cyclopentyl moiety (e.g., tert-butyl groups) improves solubility and target binding affinity in neuropilin-1/VEGF-A inhibition assays .
Key Research Findings
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Regioselectivity in Substitution : Bromination occurs preferentially at the thiophene 5-position due to electronic effects of the sulfonamide group .
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Solvent Effects : Polar aprotic solvents (NMP, DMF) enhance reaction rates in palladium-catalyzed cross-couplings .
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Steric Constraints : Bulky substituents on the cyclopentyl ring reduce hydrolysis rates but improve metabolic stability .
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that is attracting interest across various scientific fields because of its unique structural features and potential applications. This compound combines a benzo[c][1,2,5]thiadiazole core, a cyclopentyl substituent, and a thiophene moiety, and also includes a sulfonamide functional group, which is known for its biological activity and potential therapeutic applications.
Synthesis and Structure
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, a compound similar in structure, typically involves multi-step organic reactions. These steps may include:
- Formation of the thiophene ring through the cyclization of appropriate precursors.
- Introduction of the cyclopentyl group using cyclopentyl halides in nucleophilic substitution reactions.
- Coupling with benzo[c][1,2,5]thiadiazole, often performed via palladium-catalyzed cross-coupling reactions.
Potential Applications
Thiadiazole derivatives exhibit a versatile range of biological activities, including antibacterial and anticancer properties . Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant anticancer activity, inducing apoptosis in cancer cells through various pathways. Modifications to the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents with high effectiveness and low toxicity .
Thiadiazole sulfonamides have been recognized for their use in treating a variety of medical conditions . Acetazolamide (AAZ), a thiadiazole scaffold, has been used to treat edema, glaucoma, gastroduodenal ulcers, mountain sickness, and epilepsy . AAZ has been approved for epilepsy treatment and is used in combination therapy for various seizure types .
Related Research
Studies on similar compounds, such as thiadiazole derivatives, have shown diverse biological activities, suggesting they may interact with multiple pathways and have multiple cellular targets. The presence of a sulfur atom in thiadiazole rings enhances liposolubility, improving pharmacokinetic properties and biological activity .
Data Table
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide depends on its application. In organic electronics, its function is primarily based on its ability to transport charge and absorb/emission light. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives
- M1 Receptor Antagonist (Compound 9) : A structurally related compound, N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide , shares the benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold but substitutes the thiophene-cyclopentyl group with a piperazine-ketone chain. This modification enhances selectivity for muscarinic acetylcholine receptors (M1/M4), demonstrating the critical role of substituents in receptor binding .
- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods used for sulfonamide-triazole hybrids (e.g., Friedel-Crafts reactions and sodium hydroxide-mediated cyclization) .
Benzodioxine-Based Thiadiazole Derivatives
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () incorporate benzodioxine and thiosemicarbazide moieties. Unlike the target compound, these lack the sulfonamide group and thiophene unit, resulting in distinct electronic properties and reduced hydrogen-bonding capacity.
Spectral and Tautomeric Properties
- IR Spectroscopy : The target compound’s spectral features can be inferred from analogs. For example, hydrazinecarbothioamides exhibit C=S stretching at 1243–1258 cm⁻¹ and NH vibrations at 3150–3319 cm⁻¹ . The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones confirms cyclization, a step likely shared in the synthesis of the target compound .
- Tautomerism : Similar to 1,2,4-triazole-thiones , the sulfonamide-thiadiazole system may exhibit tautomerism, though spectral data (e.g., missing νS-H bands) suggest stabilization in the thione form.
Functional and Application-Based Comparisons
Medicinal Chemistry
- Receptor Selectivity : The piperazine derivative (Compound 9) shows M1 receptor antagonism, whereas the thiophene-cyclopentyl group in the target compound may alter pharmacokinetics (e.g., lipophilicity) or target specificity.
Organic Electronics
- Solar Cell Applications: Benzo[c][1,2,5]thiadiazole derivatives like DTCPB and DTCTB () feature electron-withdrawing cyano groups, improving charge transport in bulk heterojunction solar cells.
- Band Gap Tuning : Thiophene units (as in PDTBTBz-2Fanti ) lower band gaps via conjugation, a property shared with the target compound’s thiophene-cyclopentyl moiety .
Data Tables
Table 1: Structural and Functional Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
Table 2: Spectral Data of Key Functional Groups
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is an organic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzo[c][1,2,5]thiadiazole core , a cyclopentyl substituent , and a thiophene moiety . The presence of the sulfonamide functional group is significant as it is known for conferring various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C20H20N4O2S2 |
| Molecular Weight | 392.52 g/mol |
| Functional Groups | Thiadiazole, Sulfonamide |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A study evaluated the antimicrobial efficacy of several thiadiazole compounds against bacterial strains and fungi. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound may possess similar properties .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5. This enzyme plays a crucial role in cell cycle regulation and neurodegenerative diseases. Preliminary findings suggest that the compound may effectively inhibit CDK5 activity, which could have implications for treating neurological disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiophene ring : Achieved through cyclization of appropriate precursors.
- Introduction of the cyclopentyl group : Utilizes cyclopentyl halides in nucleophilic substitution reactions.
- Coupling with benzo[c][1,2,5]thiadiazole : Often performed via palladium-catalyzed cross-coupling reactions under inert conditions.
Case Studies
Several case studies highlight the biological activity of similar thiadiazole derivatives:
- Anticonvulsant Activity : A study on 1,3,4-thiadiazole derivatives showed significant anticonvulsant effects in animal models. Compounds demonstrated up to 80% protection against induced seizures at specific dosages .
- Antitumor Activity : Research on related compounds indicated that modifications in the thiadiazole structure could enhance antitumor efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
